Delapril

説明

This compound is a lipophilic, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, this compound is converted to two active metabolites, this compound diacid and 5-hydroxy this compound diacid, which competitively bind to and inhibit ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. This compound also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

RN refers to HCl; structure given in first source

See also: this compound Hydrochloride (has salt form).

Structure

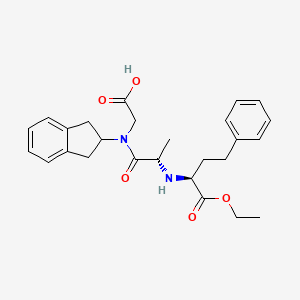

2D Structure

3D Structure

特性

IUPAC Name |

2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O5/c1-3-33-26(32)23(14-13-19-9-5-4-6-10-19)27-18(2)25(31)28(17-24(29)30)22-15-20-11-7-8-12-21(20)16-22/h4-12,18,22-23,27H,3,13-17H2,1-2H3,(H,29,30)/t18-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUOLAUOZXOLJQ-MBSDFSHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016742 | |

| Record name | Delapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83435-66-9 | |

| Record name | Delapril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83435-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Delapril [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083435669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13312 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Delapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELAPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W77UAL9THI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Delapril's Active Metabolites: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the active metabolites of delapril, an angiotensin-converting enzyme (ACE) inhibitor. This compound, a prodrug, undergoes in-vivo biotransformation into its pharmacologically active forms, primarily this compound diacid and 5-hydroxy this compound diacid. This document details their chemical structures, pharmacokinetic profiles, and the methodologies for their analysis, intended for researchers, scientists, and professionals in drug development.

Introduction to this compound and its Active Metabolites

This compound is a potent, non-sulfhydryl ACE inhibitor used in the management of hypertension.[1] Its therapeutic action is mediated through its active metabolites, which are formed following oral administration. The primary active metabolites that have been identified are:

-

This compound Diacid (M-I): The initial and major active metabolite formed by the de-esterification of this compound.[2][3]

-

5-hydroxy this compound diacid (M-III): A further hydroxylation product of this compound diacid, which also exhibits ACE inhibitory activity.[2]

These metabolites effectively inhibit the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and a reduction in blood pressure.[1][4]

Chemical Structures

The chemical structures of this compound and its active metabolites are presented below.

This compound:

-

IUPAC Name: 2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid[1]

-

Molecular Formula: C₂₆H₃₂N₂O₅[1]

-

SMILES: CCOC(=O)--INVALID-LINK--N--INVALID-LINK--C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2[1]

This compound Diacid:

-

IUPAC Name: (2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoic acid derivative of N-(2,3-dihydro-1H-inden-2-yl)glycine

-

Molecular Formula: C₂₄H₂₈N₂O₅

-

SMILES: O=C(O)C--INVALID-LINK--N--INVALID-LINK--C(=O)O">C@HO

5-hydroxy this compound diacid:

-

IUPAC Name: (2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoic acid derivative of N-(5-hydroxy-2,3-dihydro-1H-inden-2-yl)glycine

-

Molecular Formula: C₂₄H₂₈N₂O₆

-

SMILES: O=C(O)C--INVALID-LINK--N--INVALID-LINK--C(=O)O">C@HO

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound and its active metabolites have been characterized in human subjects. A summary of key quantitative data from a study in patients with essential hypertension following a single 30 mg oral dose of this compound is presented in the table below.[3][5]

| Compound | t½ (hours) | Cmax (ng/mL) | AUC (ng·hr/mL) |

| This compound | 0.30 | 489 | 572 |

| This compound Diacid | 1.21 | 635 | 1859 |

| 5-hydroxy this compound diacid | 1.40 | 229 | 948 |

Experimental Protocols

The identification and quantification of this compound and its metabolites in biological matrices are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a detailed, synthesized experimental protocol based on established methods for this compound and similar ACE inhibitors.

Biological Sample Preparation (Human Plasma)

This protocol outlines a protein precipitation method for the extraction of this compound and its metabolites from human plasma.

-

Sample Thawing: Frozen plasma samples are thawed at room temperature.

-

Aliquoting: 200 µL of plasma is transferred to a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: An appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound) in a small volume of solvent is added to the plasma sample.

-

Protein Precipitation: 600 µL of ice-cold acetonitrile is added to the plasma sample to precipitate proteins.

-

Vortexing: The mixture is vortexed for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: The samples are centrifuged at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: The clear supernatant is carefully transferred to a new tube.

-

Evaporation: The supernatant is evaporated to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: The dried residue is reconstituted in 100 µL of the mobile phase starting composition.

-

Injection: The reconstituted sample is then injected into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS conditions for the analysis of this compound and its metabolites.

-

Liquid Chromatography:

-

Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Precursor Ion > Product Ion):

-

This compound: m/z 453.2 > 234.1

-

This compound Diacid: m/z 425.2 > 206.1 (Predicted)

-

5-hydroxy this compound diacid: m/z 441.2 > 222.1 (Predicted)

-

-

Collision Energy and other MS parameters: Optimized for each analyte and the specific instrument used.

-

Signaling Pathway and Experimental Workflow

The therapeutic effect of this compound's active metabolites is achieved through the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS). The following diagrams illustrate this signaling pathway and a typical experimental workflow for metabolite analysis.

References

- 1. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. agilent.com [agilent.com]

- 5. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical Assays for Measuring Delapril's ACE Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delapril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension. It is a prodrug that is metabolized in the body to its active forms, this compound diacid and 5-hydroxy this compound diacid. These metabolites are responsible for the therapeutic effects of the drug by inhibiting ACE, a key enzyme in the renin-angiotensin system (RAS). This technical guide provides a comprehensive overview of the core biochemical assays used to measure the ACE inhibitory activity of this compound and its active metabolites. It includes detailed methodologies for key experimental protocols, a summary of available quantitative and qualitative data, and visualizations of relevant pathways and workflows.

This compound and its Active Metabolites

This compound hydrochloride is an esterified prodrug that, after oral administration, is converted into two primary active metabolites:

-

This compound Diacid (M-I): The main active metabolite.

-

5-hydroxy this compound Diacid (M-III): Another active metabolite.

Both this compound diacid and 5-hydroxy this compound diacid are potent inhibitors of ACE. In vitro studies have shown that these metabolites are approximately 4 to 14 times more potent in inhibiting lung ACE than captopril, a well-known ACE inhibitor.[1]

Quantitative Data on ACE Inhibition

| Compound | Target | Assay Type | Key Findings |

| This compound Diacid | Angiotensin-Converting Enzyme (ACE) | In vitro biochemical assays | 4 to 14 times more potent than captopril in inhibiting lung ACE.[1] |

| 5-hydroxy this compound Diacid | Angiotensin-Converting Enzyme (ACE) | In vitro biochemical assays | 4 to 14 times more potent than captopril in inhibiting lung ACE.[1] |

Experimental Protocols for ACE Inhibition Assays

Several biochemical assays can be employed to determine the in vitro ACE inhibitory activity of this compound and its metabolites. The most common methods include spectrophotometric, fluorometric, and High-Performance Liquid Chromatography (HPLC)-based assays. These protocols can be adapted for the specific analysis of this compound's active compounds.

Spectrophotometric Assay

This method is widely used and is based on the measurement of a colored product formed as a result of the ACE-catalyzed reaction. A common substrate is hippuryl-L-histidyl-L-leucine (HHL).

Principle: ACE cleaves HHL to release hippuric acid (HA) and the dipeptide L-histidyl-L-leucine. The amount of HA produced is quantified by measuring the absorbance after reaction with a coloring agent or by direct UV spectrophotometry.

Experimental Protocol:

-

Reagent Preparation:

-

ACE Solution: Prepare a solution of ACE from rabbit lung in a suitable buffer (e.g., 100 mM sodium borate buffer, pH 8.3, containing 300 mM NaCl).

-

Substrate Solution: Dissolve hippuryl-L-histidyl-L-leucine (HHL) in the same buffer to a final concentration of 5 mM.

-

Inhibitor Solutions: Prepare serial dilutions of this compound diacid or 5-hydroxy this compound diacid in the assay buffer.

-

Stopping Reagent: 1 M HCl.

-

Extraction Solvent: Ethyl acetate.

-

-

Assay Procedure:

-

Pre-incubate 20 µL of the inhibitor solution (or buffer for control) with 20 µL of the ACE solution at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the HHL substrate solution.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

Extract the hippuric acid (HA) formed by adding 1.5 mL of ethyl acetate, followed by vortexing.

-

Centrifuge to separate the phases.

-

Transfer 1 mL of the ethyl acetate layer to a new tube and evaporate the solvent.

-

Reconstitute the dried HA in a suitable volume of buffer or mobile phase.

-

-

Detection and Data Analysis:

-

Measure the absorbance of the hippuric acid at 228 nm using a UV-Vis spectrophotometer.

-

Calculate the percentage of ACE inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fluorometric Assay

Fluorometric assays offer higher sensitivity compared to spectrophotometric methods. These assays utilize synthetic fluorogenic ACE substrates.

Principle: A fluorogenic substrate, such as o-aminobenzoylglycyl-p-nitrophenylalanylproline, is cleaved by ACE, resulting in an increase in fluorescence. The intensity of the fluorescence is proportional to the ACE activity.

Experimental Protocol:

-

Reagent Preparation:

-

ACE Solution: Prepare a solution of ACE in a suitable buffer (e.g., 150 mM Tris-HCl buffer, pH 8.3, containing 0.1 µM ZnCl2).

-

Substrate Solution: Dissolve the fluorogenic substrate in the assay buffer.

-

Inhibitor Solutions: Prepare serial dilutions of this compound diacid or 5-hydroxy this compound diacid in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add 40 µL of the inhibitor solution (or buffer for control) and 40 µL of the ACE solution.

-

Pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 160 µL of the substrate solution.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Detection and Data Analysis:

-

Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 350 nm, Em: 420 nm).

-

Calculate the percentage of ACE inhibition as described for the spectrophotometric assay.

-

Determine the IC50 value from the dose-response curve.

-

HPLC-Based Assay

This method is highly accurate and allows for the direct quantification of the substrate and product of the ACE reaction.

Principle: The substrate (e.g., HHL) and the product (hippuric acid) are separated and quantified by reverse-phase HPLC with UV detection.

Experimental Protocol:

-

Reagent Preparation:

-

As described for the spectrophotometric assay.

-

-

Assay Procedure:

-

Follow the same incubation procedure as the spectrophotometric assay.

-

After stopping the reaction with 1 M HCl, filter the reaction mixture through a 0.45 µm filter.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A suitable mixture of an aqueous buffer (e.g., 50 mM sodium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1 mL/min.

-

Detection: UV detector at 228 nm.

-

Inject a defined volume of the filtered reaction mixture into the HPLC system.

-

-

Data Analysis:

-

Quantify the peak area of the hippuric acid.

-

Calculate the percentage of ACE inhibition by comparing the peak area of HA in the sample to that of the control.

-

Determine the IC50 value from the resulting dose-response curve.

-

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Caption: The Renin-Angiotensin System and the inhibitory action of this compound's active metabolites on ACE.

Caption: A generalized workflow for determining ACE inhibitory activity in vitro.

Caption: The metabolic activation of this compound and its subsequent inhibition of ACE.

References

Delapril's Impact on Vascular Smooth Muscle Cell Proliferation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the mechanisms by which delapril, an angiotensin-converting enzyme (ACE) inhibitor, modulates the proliferation of vascular smooth muscle cells (VSMCs). Understanding these effects is crucial for the development of therapeutic strategies targeting vascular remodeling in diseases such as hypertension and atherosclerosis. While direct quantitative data on the in vitro inhibition of VSMC proliferation by this compound is not extensively documented in publicly available literature, its potent inhibitory action on angiotensin II (Ang II) production provides a strong basis for its anti-proliferative effects. Ang II is a well-established, powerful mitogen for VSMCs.[1][2] This document synthesizes the available evidence on this compound's mechanism of action and the downstream signaling pathways implicated in VSMC proliferation.

Core Mechanism of Action: Inhibition of Angiotensin II Production

This compound is a prodrug that is metabolized in the body to its active forms, primarily this compound diacid and 5-hydroxythis compound diacid. These active metabolites are potent inhibitors of the angiotensin-converting enzyme (ACE). ACE plays a critical role in the renin-angiotensin system (RAS) by converting the inactive angiotensin I to the potent vasoconstrictor and mitogen, angiotensin II. By inhibiting ACE, this compound effectively reduces the local and systemic levels of Ang II.[3][4]

The inhibition of Ang II production is the primary mechanism through which this compound is understood to exert its anti-proliferative effects on VSMCs. Several studies have demonstrated that Ang II stimulates VSMC growth and proliferation.[5][6][7]

Quantitative Data on Angiotensin II Inhibition

| Active Metabolite | Concentration (mol/L) | Percent Inhibition of Ang II Release (Maximal) | Animal Model | Reference |

| This compound Diacid | 5 x 10-6 | ~51% | Spontaneously Hypertensive Rat (SHR) | [3] |

| Oral Pretreatment (2 weeks) | Daily Dosage (mg/kg) | Percent Suppression of Ang II Release | Animal Model | Reference |

| This compound | 10 | 61% | Spontaneously Hypertensive Rat (SHR) | [3] |

| 5-hydroxythis compound diacid | 10 | 73% | Spontaneously Hypertensive Rat (SHR) | [3] |

Signaling Pathways in Angiotensin II-Induced VSMC Proliferation

Angiotensin II, acting through its type 1 (AT1) receptor, activates a cascade of intracellular signaling pathways that collectively promote VSMC proliferation.[5][6] By reducing Ang II levels, this compound effectively dampens these pro-proliferative signals. The key signaling pathways are outlined below.

References

- 1. Vascular smooth muscle cell proliferation and its therapeutic modulation in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of angiotensin II in vascular smooth muscle cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The antihypertensive mechanism of this compound, a newly developed converting enzyme inhibitor, is related to the suppression of vascular angiotensin II release in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound on the vascular angiotensin II release in isolated hind legs of the spontaneously hypertensive rat: evidence for potential relevance of vascular angiotensin II to the maintenance of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. ACE2 inhibits proliferation of smooth muscle cell through AT1R and its downstream signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Effect of ACE2 gene transfection on the proliferation of vascular smooth muscle cells in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

Delapril's Interaction with the Renin-Angiotensin System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction of delapril, a lipophilic, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor, with the components of the renin-angiotensin system (RAS). This compound, a prodrug, is metabolized into two active forms, this compound diacid and 5-hydroxy this compound diacid, which are responsible for its therapeutic effects.[1] This document details the mechanism of action, summarizes key quantitative data on its potency and effects on RAS components, provides detailed experimental protocols for relevant assays, and includes visualizations of the pertinent signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system. ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II. By competitively binding to and inhibiting ACE, this compound's active metabolites, this compound diacid and 5-hydroxy this compound diacid, block this conversion.[1] This leads to a reduction in circulating and tissue levels of angiotensin II, resulting in vasodilation and a decrease in blood pressure.

Furthermore, the inhibition of ACE leads to a decrease in the degradation of bradykinin, a potent vasodilator. The accumulation of bradykinin contributes to the antihypertensive effect of this compound. A reduction in angiotensin II levels also leads to decreased aldosterone secretion from the adrenal cortex, promoting natriuresis and a reduction in fluid volume.[1]

The interaction of this compound with the renin-angiotensin system is illustrated in the following signaling pathway diagram.

References

In Vivo Efficacy of Delapril in Animal Models of Hypertension: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of in vivo studies investigating the efficacy of delapril, an angiotensin-converting enzyme (ACE) inhibitor, in various animal models of hypertension. This document details the experimental protocols, presents quantitative data from key studies, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the Renin-Angiotensin System

This compound exerts its antihypertensive effects primarily by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin System (RAS). ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II (Ang II). By blocking this conversion, this compound reduces the levels of Ang II in both the circulation and in local tissues, leading to vasodilation and a decrease in blood pressure. Furthermore, reduced Ang II levels also decrease aldosterone secretion, leading to reduced sodium and water retention.[1][2] this compound is a prodrug that is metabolized in vivo to its active diacid metabolites, this compound diacid (M-I) and 5-hydroxy this compound diacid (M-III), which are highly potent ACE inhibitors.[1]

References

Unveiling the Activation Pathway of Delapril: A Technical Guide to its Prodrug Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delapril is an orally administered angiotensin-converting enzyme (ACE) inhibitor utilized in the management of hypertension and chronic heart failure. As a prodrug, this compound itself is pharmacologically inactive and requires metabolic conversion to its active form to exert its therapeutic effects. This technical guide provides an in-depth exploration of the activation mechanism of this compound, detailing the metabolic pathway, the enzymes likely involved, and the experimental methodologies used to investigate this biotransformation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug metabolism studies and the development of novel therapeutic agents.

The Metabolic Activation Pathway of this compound

This compound, an ester-containing compound, undergoes hydrolysis in the body to form its active metabolites. The primary activation step is the conversion to This compound diacid (also known as M-I), which is the principal active moiety responsible for ACE inhibition. A subsequent hydroxylation reaction can then form 5-hydroxy this compound diacid (M-III or M-2), which also possesses ACE inhibitory activity.[1][2] This metabolic cascade is crucial for the pharmacological action of this compound.

The proposed metabolic activation pathway is illustrated in the diagram below.

Enzymatic Basis of this compound Activation

The hydrolysis of the ester moiety in this compound is the critical step in its activation. While direct enzymatic studies on this compound are limited in the publicly available literature, extensive research on other ACE inhibitor prodrugs, such as enalapril and ramipril, strongly suggests the involvement of Carboxylesterase 1 (CES1) .[3] CES1 is a major hydrolase predominantly expressed in the human liver and is responsible for the metabolism of a wide range of ester-containing drugs.[3] It is highly probable that CES1 is the primary enzyme responsible for the conversion of this compound to this compound diacid in the liver.

Other esterases, such as those present in the kidney, may also contribute to the activation of this compound, although their relative contribution compared to hepatic CES1 is likely to be minor.[4]

Quantitative Pharmacokinetic Data

Following oral administration, this compound is rapidly absorbed and converted to its active metabolites. The pharmacokinetic parameters of this compound and its metabolites have been characterized in human studies. The table below summarizes key pharmacokinetic data from a study in patients with mild to moderate essential hypertension after a single 30 mg oral dose of this compound.

| Compound | t1/2 (hours) | Cmax (ng/mL) | AUC (ng·hr/mL) |

| This compound | 0.30 | 489 | 572 |

| This compound Diacid | 1.21 | 635 | 1859 |

| 5-Hydroxy this compound Diacid | 1.40 | 229 | 948 |

| Data from Shionoiri et al. (1987)[2] |

Experimental Protocols for Studying this compound Activation

To investigate the prodrug activation mechanism of this compound, a series of in vitro and analytical experiments can be conducted. Below are detailed methodologies for key experiments.

In Vitro Metabolism using Human Liver Fractions

Objective: To determine the kinetics of this compound hydrolysis in human liver and identify the subcellular fraction containing the activating enzymes.

Methodology:

-

Preparation of Liver Fractions:

-

Human liver S9 fractions and microsomes can be obtained from commercial sources or prepared from ethically sourced human liver tissue by differential centrifugation.

-

Protein concentration of the fractions should be determined using a standard method like the Bradford assay.

-

-

Incubation Conditions:

-

Incubations should be performed in a temperature-controlled water bath at 37°C.

-

A typical incubation mixture (e.g., 200 µL final volume) would contain:

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

This compound (at various concentrations, e.g., 1-100 µM, dissolved in a suitable solvent like methanol or DMSO at a final concentration of <1%)

-

Human liver S9 fraction or microsomes (e.g., 0.5-1 mg/mL protein)

-

-

For S9 fractions, cofactors for both Phase I and Phase II enzymes (e.g., NADPH, UDPGA, PAPS, GSH) can be included to assess further metabolism. For microsomes, NADPH is typically added to support CYP450-mediated reactions.

-

The reaction is initiated by the addition of the liver fraction.

-

-

Sample Collection and Analysis:

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction is terminated by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

The concentrations of this compound and its metabolites (this compound diacid and 5-hydroxy this compound diacid) are quantified using a validated LC-MS/MS method.

-

-

Data Analysis:

-

The rate of disappearance of this compound and the rate of formation of the metabolites are calculated.

-

Kinetic parameters (Km and Vmax) can be determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

-

Metabolism with Recombinant Human Carboxylesterases

Objective: To confirm the specific carboxylesterase isoform(s) responsible for this compound hydrolysis.

Methodology:

-

Enzyme Source:

-

Recombinant human CES1 and CES2 expressed in a suitable system (e.g., insect cells or E. coli) are commercially available.

-

-

Incubation Conditions:

-

Similar to the liver fraction experiments, incubations are performed at 37°C in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

The incubation mixture will contain this compound and a specific concentration of recombinant CES1 or CES2.

-

-

Analysis:

-

The formation of this compound diacid is monitored over time using LC-MS/MS.

-

The catalytic activity of each enzyme towards this compound is compared to determine which isoform is primarily responsible for its hydrolysis.

-

Analytical Method: LC-MS/MS for Quantification

Objective: To develop a sensitive and specific method for the simultaneous quantification of this compound and its metabolites in biological matrices.

Methodology:

-

Chromatography:

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Flow Rate: A flow rate of 0.3-0.5 mL/min.

-

-

Mass Spectrometry:

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is generally suitable for these compounds.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound, this compound diacid, 5-hydroxy this compound diacid, and an internal standard are monitored.

-

-

Sample Preparation:

-

Protein precipitation with acetonitrile is a common and effective method for extracting the analytes from plasma or incubation mixtures.

-

-

Validation:

-

The method should be validated according to regulatory guidelines for bioanalytical method validation, including assessment of linearity, accuracy, precision, selectivity, and stability.

-

Experimental Workflow Visualization

The logical flow of experiments to elucidate the prodrug activation mechanism of this compound is depicted in the following diagram.

Conclusion

The therapeutic efficacy of this compound is entirely dependent on its efficient conversion to the active metabolites, this compound diacid and 5-hydroxy this compound diacid. This biotransformation is primarily a hydrolysis reaction, and based on evidence from other ACE inhibitor prodrugs, is most likely catalyzed by Carboxylesterase 1 in the liver. Understanding the nuances of this activation pathway, including the enzymes involved and the kinetics of the conversion, is critical for predicting drug-drug interactions, understanding inter-individual variability in patient response, and for the rational design of future prodrugs. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the metabolic activation of this compound and similar compounds.

References

- 1. Pharmacokinetic and pharmacologic properties of this compound, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and depressor effect of this compound in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of a new angiotensin I converting enzyme inhibitor (this compound) in patients with deteriorated kidney function and in normal control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Delapril's Lipophilicity: A Key Determinant of Tissue Penetration and Efficacy

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Delapril, a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor, distinguishes itself from other members of its class through its notable lipophilicity. This intrinsic physicochemical property plays a pivotal role in its pharmacokinetic and pharmacodynamic profile, particularly concerning its ability to penetrate tissues and exert its therapeutic effects at a local level. This guide provides a comprehensive overview of this compound's lipophilicity, its impact on tissue penetration, and the experimental methodologies used to evaluate these characteristics.

Quantitative Analysis of this compound's Lipophilicity

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical factor governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, its high lipophilicity is attributed to the presence of an indanyl-glycine moiety.[1] This structural feature enhances its ability to traverse cellular membranes and accumulate in tissues, leading to more effective inhibition of tissue-bound ACE compared to more hydrophilic ACE inhibitors like captopril and enalapril.[1][2]

The lipophilicity of a compound is quantitatively expressed by its partition coefficient (logP), which measures its distribution in an immiscible biphasic system, typically octanol and water. A higher logP value indicates greater lipophilicity. This compound is a prodrug that is metabolized into two active metabolites: this compound diacid (M-I) and 5-hydroxy this compound diacid (M-III).[1]

| Compound | Parameter | Value | Source |

| This compound | logP | 1.69 | ALOGPS[3] |

| This compound | logP | 2.17 | Chemaxon[3] |

| This compound | XLogP3-AA | 1.7 | PubChem[2] |

The Impact of Lipophilicity on Tissue Penetration and ACE Inhibition

The enhanced lipophilicity of this compound facilitates its penetration into various tissues, where it can inhibit local ACE activity. This is particularly significant in the vascular endothelium, heart, and kidneys, where the renin-angiotensin system (RAS) plays a crucial role in pathophysiology. By effectively inhibiting tissue-bound ACE, this compound can suppress the local production of angiotensin II, a potent vasoconstrictor and mediator of inflammation and fibrosis.[1][4] This localized action contributes to its long-lasting antihypertensive effects and its ability to prevent target organ damage, such as cardiac hypertrophy and renal sclerosis.[1]

While direct quantitative data on this compound concentration in various human tissues is limited in publicly available literature, studies on other lipophilic ACE inhibitors, such as ramipril, have demonstrated significantly higher concentrations in tissues like the liver, kidneys, and lungs compared to the bloodstream. This serves as a strong indicator of how lipophilicity influences the tissue distribution of this class of drugs.

Experimental Protocols

Determination of Lipophilicity

Several methods are employed to experimentally determine the lipophilicity of a compound. The most common are the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).

3.1.1. Shake-Flask Method (OECD Guideline 107)

This classic method directly measures the partition coefficient of a compound between n-octanol and water.

-

Principle: A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the compound in each phase is then determined.

-

Procedure:

-

Prepare a stock solution of the test compound in n-octanol.

-

Mix equal volumes of n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol) in a flask.

-

Add the stock solution to the flask.

-

Shake the flask vigorously for a predetermined period to allow for partitioning.

-

Centrifuge the mixture to separate the two phases.

-

Carefully collect aliquots from both the n-octanol and water phases.

-

Determine the concentration of the compound in each aliquot using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

-

3.1.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (OECD Guideline 117)

This indirect method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

-

Principle: The compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-modified silica). A polar mobile phase is used to elute the compound. The more lipophilic the compound, the longer it will be retained on the column.

-

Procedure:

-

Prepare a series of standard compounds with known logP values.

-

Dissolve the test compound and the standards in the mobile phase.

-

Inject the solutions into the HPLC system.

-

Elute the compounds using a suitable mobile phase (e.g., a mixture of methanol and water).

-

Record the retention time for each compound.

-

Create a calibration curve by plotting the logarithm of the retention factor (k) of the standards against their known logP values.

-

Determine the retention factor of the test compound and use the calibration curve to extrapolate its logP value.

-

Measurement of Drug Concentration in Tissue

Determining the concentration of a drug and its metabolites in tissues is crucial for understanding its distribution and target site engagement. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

-

Principle: LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry to identify and quantify specific molecules in a complex biological matrix.

-

Procedure:

-

Tissue Homogenization: Excise the tissue of interest and homogenize it in a suitable buffer to release the drug and its metabolites.

-

Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the analytes from the tissue homogenate and remove interfering substances.

-

LC Separation: Inject the extracted sample into an HPLC system. The analytes are separated on a chromatographic column based on their physicochemical properties.

-

MS/MS Detection: The eluent from the LC column is introduced into the mass spectrometer. The analytes are ionized, and the precursor ions are selected and fragmented. The resulting product ions are detected, providing a highly specific and sensitive measurement of the analyte concentration.

-

Quantification: A calibration curve is generated using known concentrations of the analyte, and the concentration in the tissue sample is determined by comparing its response to the calibration curve.

-

Visualizations

Caption: Relationship between this compound's lipophilicity and tissue ACE inhibition.

Caption: Experimental workflow for measuring drug concentration in tissue.

Conclusion

This compound's high lipophilicity is a defining characteristic that underpins its enhanced tissue penetration and potent inhibition of local ACE. This leads to a more effective and sustained therapeutic effect compared to less lipophilic ACE inhibitors. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of lipophilicity and tissue distribution, which are essential for the preclinical and clinical development of new drug candidates. A thorough understanding of these principles is critical for researchers and drug development professionals seeking to optimize the pharmacokinetic and pharmacodynamic properties of novel therapeutics.

References

- 1. Human physiologically based pharmacokinetic model for ACE inhibitors: ramipril and ramiprilat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characteristics of a new angiotensin converting enzyme inhibitor: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ramipril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Enalapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide: Molecular Docking Studies of Delapril with Angiotensin-Converting Enzyme

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delapril, a potent, lipophilic, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor, is a prodrug that is metabolized into two active forms: this compound diacid and 5-hydroxy this compound diacid. These metabolites are responsible for its therapeutic effects in managing hypertension. This technical guide provides a comprehensive overview of the molecular interactions between this compound's active metabolites and the angiotensin-converting enzyme, based on available data and established computational methodologies. While specific molecular docking studies detailing the binding energy and precise interacting residues for this compound are not extensively available in public literature, this guide outlines the standard experimental protocols for such studies and presents known quantitative data on this compound's binding affinity. Furthermore, we provide visualizations of the relevant biological pathways and a typical molecular docking workflow to facilitate a deeper understanding for researchers in drug design and development.

Introduction to this compound and Angiotensin-Converting Enzyme (ACE)

This compound is an effective antihypertensive agent that functions by inhibiting the angiotensin-converting enzyme (ACE). ACE is a key zinc-dependent metalloproteinase in the renin-angiotensin-aldosterone system (RAAS), responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, this compound and its active metabolites reduce the production of angiotensin II, leading to vasodilation and a decrease in blood pressure.[1][2][3] this compound's high lipophilicity contributes to its potent inhibition of tissue-bound ACE.[3]

Quantitative Data Presentation

While detailed molecular docking simulation results for this compound are scarce in publicly accessible literature, experimental data on the binding affinity of its active metabolite, delaprilat (this compound diacid), to the C-domain of ACE in various human tissues have been reported. The following table summarizes these findings.

| Tissue | pKi of Delaprilat (C-site affinity) |

| Coronary Artery | 9.97 ± 0.15 |

| Lung | 9.40 ± 0.14 |

| Heart | 9.32 ± 0.12 |

| Saphenous Vein | 9.25 ± 0.11 |

| Mammary Artery | 9.10 ± 0.14 |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

For the purpose of comparison, the following table includes binding energy data from molecular docking studies of other well-known ACE inhibitors.

| ACE Inhibitor | Binding Energy (kcal/mol) | PDB ID of ACE Structure |

| Captopril | -6.36 | 1UZF |

| Lisinopril | -7.8 (example value) | 1O86 |

| Enalaprilat | Not explicitly found | 1UZE |

Experimental Protocols for Molecular Docking of ACE Inhibitors

The following outlines a standard, detailed protocol for conducting a molecular docking study of a ligand, such as this compound's active metabolites, with the angiotensin-converting enzyme.

3.1. Protein and Ligand Preparation

-

Protein Structure Retrieval: The three-dimensional crystal structure of the human angiotensin-converting enzyme is obtained from the Protein Data Bank (PDB). Commonly used PDB IDs for ACE in complex with inhibitors include 1UZF (with captopril) and 1O86 (with lisinopril).[4][5]

-

Protein Preparation:

-

Water molecules and any co-crystallized ligands are removed from the PDB file.

-

Polar hydrogen atoms are added to the protein structure.

-

Kollman charges are assigned to the protein atoms.

-

The protein structure is saved in the PDBQT file format, which is required for docking software like AutoDock.

-

-

Ligand Structure Preparation:

-

The 2D structures of the ligands (this compound diacid and 5-hydroxy this compound diacid) are drawn using chemical drawing software like ChemDraw or obtained from a database such as PubChem.

-

The 2D structures are converted to 3D structures.

-

Energy minimization of the 3D ligand structures is performed using a suitable force field (e.g., MMFF94).

-

Gasteiger charges are computed for the ligand atoms.

-

The ligand structures are saved in the PDBQT file format.

-

3.2. Molecular Docking Simulation

-

Grid Box Definition: A grid box is defined around the active site of the ACE protein. The dimensions and center of the grid box are set to encompass the entire binding pocket, which is typically identified based on the position of the co-crystallized ligand in the original PDB file. The active site of ACE is known to contain a catalytic zinc ion (Zn²⁺).

-

Docking Algorithm: A docking program such as AutoDock Vina is used to perform the simulation. The Lamarckian Genetic Algorithm is a commonly employed algorithm for exploring the conformational space of the ligand within the protein's active site.

-

Docking Parameters: The number of genetic algorithm runs and the maximum number of energy evaluations are set. Typically, 10 to 100 runs are performed to ensure a thorough search of the conformational space.

-

Analysis of Results: The docking results are analyzed to identify the best binding pose of the ligand, which is the conformation with the lowest binding energy. The binding energy (usually in kcal/mol) provides an estimate of the binding affinity. The interactions between the ligand and the amino acid residues of the protein's active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio Visualizer.

Visualization of Pathways and Workflows

4.1. Renin-Angiotensin-Aldosterone System (RAAS) and the Action of this compound

Caption: The inhibitory action of this compound on the Renin-Angiotensin-Aldosterone System.

4.2. Molecular Docking Experimental Workflow

Caption: A typical workflow for a molecular docking experiment.

Concluding Remarks

This technical guide has provided a framework for understanding the molecular docking of this compound with the angiotensin-converting enzyme. While specific computational studies on this compound are not widely reported, the provided experimental protocols, based on established methodologies for other ACE inhibitors, offer a robust guide for researchers wishing to conduct such investigations. The quantitative data on the binding affinity of delaprilat highlight its potent interaction with the C-domain of ACE. Future in silico studies are warranted to elucidate the precise binding modes and interacting residues of this compound's active metabolites, which would further aid in the rational design of novel and more effective ACE inhibitors.

References

Foundational Research on Delapril's Effects on Endothelial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delapril, a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor, plays a significant role in the management of hypertension and heart failure. Beyond its primary blood pressure-lowering effects, this compound exerts beneficial actions on endothelial function. This technical guide provides an in-depth overview of the foundational research investigating the effects of this compound on the endothelium. It summarizes key quantitative data from preclinical and clinical studies, details experimental methodologies, and visualizes the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of cardiovascular drug development.

Introduction

The endothelium is a critical regulator of vascular homeostasis, and its dysfunction is a hallmark of various cardiovascular diseases, including hypertension and atherosclerosis. Angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS), is a potent vasoconstrictor and contributes to endothelial dysfunction by promoting oxidative stress and inflammation. This compound, by inhibiting the angiotensin-converting enzyme (ACE), reduces the production of angiotensin II and potentiates the effects of bradykinin, a vasodilator that stimulates the release of nitric oxide (NO) from the endothelium. This dual mechanism of action contributes to its positive effects on endothelial health.

Core Signaling Pathways

This compound's primary mechanism of action on endothelial function involves the inhibition of ACE, which has two major downstream consequences: the reduction of angiotensin II formation and the potentiation of bradykinin.

Caption: this compound's dual mechanism on RAAS and Bradykinin pathways.

Quantitative Data on Endothelial Function

Preclinical Studies

Preclinical research has provided significant quantitative evidence of this compound's positive impact on endothelial function, primarily in animal models of hypercholesterolemia and hypertension.

Table 1: Effect of this compound on Atherosclerosis and Endothelium-Dependent Relaxation in Cholesterol-Fed Rabbits

| Treatment Group | Dose (mg/kg/day) | Aortic Area Covered by Lesions (%) | Maximal Endothelium-Dependent Relaxation (%) |

| Control (Untreated) | - | 38.2 ± 6.4 | 48.26 ± 3.05 |

| This compound | 5 | 23.3 ± 4.1 | 51.80 ± 12.18 |

| This compound | 10 | 21.3 ± 2.4 | 59.74 ± 5.16 |

| This compound | 20 | 18.5 ± 3.3 | 69.13 ± 8.70 |

| Captopril | 25 | 14.5 ± 5.1 | 67.67 ± 6.72 |

Data from a study on cholesterol-fed rabbits, demonstrating a dose-dependent inhibition of atherosclerosis and restoration of endothelial function with this compound treatment.

Table 2: Effect of this compound on Vascular Angiotensin II Release in Spontaneously Hypertensive Rats (SHR)

| Treatment | Condition | Angiotensin II Release (pg/30 min) | Percent Inhibition of Angiotensin II Release |

| Control SHR | Spontaneous Release | 50 - 110 | - |

| This compound Diacid (DPD) | In vitro (5 x 10-6 mol/L) | - | ~51% |

| This compound | Oral Pretreatment (10 mg/kg/day for 2 weeks) | - | 61% |

| 5-hydroxy-DPD | Oral Pretreatment (10 mg/kg/day for 2 weeks) | - | 73% |

Data from a study in spontaneously hypertensive rats, showing the suppression of vascular angiotensin II release by this compound and its active metabolites.

Clinical Studies

Experimental Protocols

Assessment of Endothelium-Dependent Relaxation in Rabbit Aorta

The following is a generalized protocol based on standard methodologies for assessing vascular reactivity in isolated aortic rings, as would be applied in studies such as the one investigating this compound's effects in cholesterol-fed rabbits.

Caption: Experimental workflow for assessing endothelium-dependent relaxation.

Detailed Steps:

-

Animal Model: Male New Zealand white rabbits are fed a cholesterol-rich diet to induce hypercholesterolemia and endothelial dysfunction.

-

Aorta Isolation: After a specified treatment period with this compound or a control, the rabbits are euthanized, and the thoracic aorta is carefully excised.

-

Ring Preparation: The aorta is cleaned of adherent tissue and cut into rings of 2-3 mm in width.

-

Organ Bath Setup: The aortic rings are mounted between two stainless steel hooks in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.

-

Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension of 2g for at least 60 minutes. Following equilibration, the rings are pre-contracted with a submaximal concentration of phenylephrine to induce a stable contraction.

-

Endothelium-Dependent Relaxation: Once a stable plateau of contraction is reached, cumulative concentrations of an endothelium-dependent vasodilator, such as acetylcholine, are added to the organ bath.

-

Data Acquisition and Analysis: The changes in isometric tension are continuously recorded. The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine.

Measurement of Vascular Angiotensin II Release in Perfused Rat Hind Limb

This protocol describes the methodology used to measure the local release of angiotensin II from the vascular bed of the hind limbs in spontaneously hypertensive rats (SHR).

Caption: Workflow for measuring vascular Angiotensin II release.

Detailed Steps:

-

Animal Model: Spontaneously hypertensive rats (SHR) are used as a model of genetic hypertension.

-

Surgical Preparation: The rats are anesthetized, and the femoral artery of one hind limb is cannulated for perfusion.

-

Perfusion: The hind limb is perfused at a constant flow rate with a modified Krebs-Ringer solution that is free of angiotensinogen. This ensures that any angiotensin II detected in the perfusate is of local vascular origin.

-

Sample Collection: The perfusate is collected over specified time intervals.

-

Angiotensin II Extraction: The collected perfusate is passed through Sep-Pak C18 cartridges to extract and concentrate the angiotensin II.

-

Quantification: The amount of angiotensin II in the extracts is quantified using a specific radioimmunoassay (RIA).

-

Experimental Interventions: The effects of this compound and its metabolites are assessed by either adding them directly to the perfusion medium (in vitro) or by orally pretreating the rats for a period before the experiment.

Discussion and Future Directions

The foundational research on this compound consistently demonstrates its beneficial effects on endothelial function in preclinical models. The primary mechanisms involve the suppression of the vasoconstrictor and pro-inflammatory effects of angiotensin II and the enhancement of the vasodilatory and protective actions of bradykinin. The quantitative data from animal studies on atherosclerosis and local angiotensin II production provide strong evidence for its vasculoprotective properties.

However, a notable gap exists in the form of comprehensive human clinical trials specifically designed to quantify the effects of this compound on direct markers of endothelial function such as flow-mediated dilation, nitric oxide bioavailability, and endothelin-1 levels. While the broader class of ACE inhibitors is known to improve these parameters, this compound-specific data would be invaluable for a more precise understanding of its clinical profile.

Future research should focus on well-designed clinical trials in hypertensive and other at-risk patient populations to elucidate the magnitude of this compound's impact on these key endothelial markers. Such studies would further solidify the understanding of its role in not only managing blood pressure but also in preserving and restoring vascular health.

Conclusion

This compound's multifaceted mechanism of action, centered on the inhibition of the renin-angiotensin-aldosterone system and the potentiation of the bradykinin pathway, provides a solid foundation for its beneficial effects on endothelial function. Preclinical data robustly support its role in mitigating atherosclerosis and reducing local angiotensin II production. While more clinical data on specific endothelial markers are needed, the existing evidence positions this compound as a valuable therapeutic agent for cardiovascular protection beyond its antihypertensive efficacy. This guide serves as a foundational resource for further exploration and research into the vasculoprotective effects of this compound.

Delapril's Role in Cardiac Remodeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial investigations into the role of the angiotensin-converting enzyme (ACE) inhibitor, delapril, in cardiac remodeling. Cardiac remodeling, a key pathophysiological process in the development of heart failure, involves alterations in the size, shape, and function of the heart in response to injury or stress. This document summarizes key quantitative data from clinical and preclinical studies, details common experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Findings on this compound and Cardiac Remodeling

This compound, a non-sulfhydryl ACE inhibitor, has demonstrated beneficial effects in mitigating cardiac remodeling.[1] Its high lipophilicity may contribute to a more potent inhibition of vascular wall angiotensin-converting enzyme activity.[1][2] Studies have shown its efficacy in reducing left ventricular hypertrophy (LVH), improving cardiac function in heart failure, and influencing fibrosis markers.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies investigating the effects of this compound on cardiac remodeling parameters.

Table 1: this compound in Hypertensive Patients with Left Ventricular Hypertrophy

| Parameter | Baseline | 6 Months | 12 Months | p-value |

| Blood Pressure (mmHg) | Data not available | Significantly decreased | Significantly decreased | <0.05 |

| Serum PIIIP (μg/L) | Data not available | Significantly decreased | Significantly decreased | <0.05 |

| Left Ventricular Mass (g) | Data not available | Significantly decreased | Significantly decreased | <0.05 |

| LV Fractional Shortening (%) | Data not available | Increased | Increased | <0.05 |

| Data from a study with 15 hypertensive patients treated with this compound 30 mg/day.[3] PIIIP (procollagen type III amino-terminal peptide) is a marker of collagen synthesis and fibrosis. |

Table 2: this compound in Patients with Congestive Heart Failure (CHF) - Comparative Study with Enalapril

| Parameter | This compound Group | Enalapril Group |

| Improvement in NYHA Class (at least one class) | 20% of patients | 14% of patients |

| Left Ventricular End-Systolic Volume (LVESV) | Significant decrease at 3 and 6 months | No significant change reported |

| Ejection Fraction | Significant improvement at 6 months | Significant improvement at 6 months |

| Data from a 6-month multicenter, randomized, open, parallel-group study in patients with NYHA class II and III CHF.[4] |

Table 3: this compound in Post-Myocardial Infarction (MI) Remodeling (DRAMI Trial Sub-study)

| Parameter | ACEi + Placebo | ACEi + IS5MN | p-value |

| Change in LVEDV (mL) | +17.4 ± 5.0 | +4.2 ± 4.4 | 0.0439 |

| Change in LVESV (mL) | +7.5 ± 3.9 | -5.5 ± 2.9 | 0.0052 |

| Change in LVEF (%) | +1.9 ± 1.3 | +6.7 ± 1.2 | 0.0119 |

| Results from the DRAMI (this compound Remodeling After Acute Myocardial Infarction) trial after 3 months. The ACE inhibitor group included patients receiving either this compound or lisinopril, combined with isosorbide-5-mononitrate (IS5MN) or placebo.[5] |

Table 4: this compound in Spontaneously Hypertensive Rats (SHR)

| Parameter | Untreated SHR | This compound-treated SHR |

| Cardiac Hypertrophy | Present | Regression observed |

| Fibrotic Area | Increased | Reduction observed |

| Type I Collagen | Increased | Decreased |

| Qualitative results from a 5-week study where 15-week-old male SHRs were administered this compound (2 mg/kg/day).[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized experimental protocols based on the cited studies.

Clinical Trial Protocol: this compound in Hypertensive Patients

-

Patient Selection: Patients diagnosed with essential hypertension and evidence of left ventricular hypertrophy on echocardiography.

-

Study Design: A prospective, open-label study.

-

Treatment: this compound hydrochloride administered orally at a dose of 30 mg/day for 12 months.[3]

-

Assessments:

-

Echocardiography: M-mode, 2D, and Doppler echocardiography performed at baseline, 6 months, and 12 months to measure left ventricular mass (LVM), left ventricular end-diastolic and end-systolic volumes (LVEDV, LVESV), and ejection fraction (LVEF).[3]

-

Biochemical Markers: Serum concentrations of procollagen type III amino-terminal peptide (PIIIP) measured at baseline, 6 months, and 12 months.[3]

-

Blood Pressure: Monitored at regular intervals throughout the study.

-

-

Statistical Analysis: Paired t-tests or repeated measures ANOVA to compare changes from baseline. Correlations between variables assessed using Pearson's correlation coefficient.

Preclinical Protocol: this compound in a Rat Model of Hypertensive Cardiac Remodeling

-

Animal Model: Spontaneously Hypertensive Rats (SHR) are a common model for hypertension-induced cardiac hypertrophy. Age-matched Wistar-Kyoto (WKY) rats serve as normotensive controls.[2]

-

Study Groups:

-

Untreated SHR (Control)

-

This compound-treated SHR

-

WKY (Normotensive control)

-

-

Treatment: this compound administered in drinking water or via oral gavage at a specified dose (e.g., 2 mg/kg/day) for a defined period (e.g., 5 weeks).[2]

-

Assessments:

-

Echocardiography: Performed at baseline and at the end of the study to assess cardiac morphology and function.

-

Hemodynamic Measurements: Blood pressure measured via tail-cuff method or telemetry.

-

Histological Analysis: Hearts are excised, weighed, and fixed. Sections are stained with hematoxylin and eosin (H&E) for myocyte size and picrosirius red or Masson's trichrome for fibrosis quantification.[2]

-

Immunohistochemistry: Staining for specific collagen types (e.g., type I and III) to assess changes in the extracellular matrix.[2]

-

Biochemical Analysis: Plasma levels of natriuretic peptides (ANP, BNP) can be measured as markers of cardiac stress.[2]

-

-

Statistical Analysis: ANOVA followed by post-hoc tests to compare between groups.

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound on cardiac remodeling are primarily attributed to its inhibition of the Renin-Angiotensin System (RAS).

Signaling Pathway of ACE Inhibition in Cardiac Remodeling

Caption: ACE inhibition by this compound blocks the conversion of Angiotensin I to Angiotensin II, a key mediator of cardiac remodeling.

Experimental Workflow for Preclinical Investigation of this compound

Caption: A typical experimental workflow for evaluating the effects of this compound on cardiac remodeling in a preclinical model.

References

- 1. Benefits of this compound in hypertensive patients along the cardiovascular continuum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of an ACE inhibitor and an AT1 receptor antagonist on cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Long-term effects of this compound hydrochloride on procollagen type III amino-terminal peptide, left ventricular mass and left ventricular function in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safety and efficacy study of this compound versus enalapril in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beneficial effects of angiotensin-converting enzyme inhibitor and nitrate association on left ventricular remodeling in patients with large acute myocardial infarction: the this compound Remodeling after Acute Myocardial Infarction (DRAMI) trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Establishing a Delapril Dose-Response Curve in Cultured Endothelial Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Delapril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[1] ACE inhibitors exert their effects by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[2] This inhibition leads to vasodilation and a reduction in blood pressure. Beyond its primary mechanism, this compound, like other ACE inhibitors, is known to improve endothelial function.[3][4] This is largely attributed to the potentiation of bradykinin, a vasodilator that stimulates the production of nitric oxide (NO) in endothelial cells.[5][6]

Nitric oxide is a critical signaling molecule that plays a key role in maintaining vascular homeostasis. It is produced by endothelial nitric oxide synthase (eNOS) and leads to smooth muscle relaxation, inhibition of platelet aggregation, and reduced inflammation. Understanding the dose-dependent effect of this compound on endothelial NO production is crucial for elucidating its therapeutic benefits and for the development of novel cardiovascular drugs.

These application notes provide a detailed protocol for establishing a dose-response curve for this compound in cultured human umbilical vein endothelial cells (HUVECs). The protocols cover cell culture, this compound treatment, measurement of nitric oxide production, and assessment of cell viability.

Data Presentation

The following tables provide a template for organizing and presenting the quantitative data obtained from the described experiments.

Table 1: Dose-Response of this compound on Nitric Oxide Production in HUVECs

| This compound Concentration (M) | Nitrite Concentration (µM) ± SD | Fold Change vs. Control |

| 0 (Control) | 1.0 | |

| 10⁻⁹ | ||

| 10⁻⁸ | ||

| 10⁻⁷ | ||

| 10⁻⁶ | ||

| 10⁻⁵ |

Table 2: Effect of this compound on HUVEC Viability (MTT Assay)

| This compound Concentration (M) | Absorbance (570 nm) ± SD | % Viability vs. Control |

| 0 (Control) | 100 | |

| 10⁻⁹ | ||

| 10⁻⁸ | ||

| 10⁻⁷ | ||

| 10⁻⁶ | ||

| 10⁻⁵ |

Experimental Protocols

HUVEC Cell Culture

This protocol describes the culture of Human Umbilical Vein Endothelial Cells (HUVECs), a widely used model for studying endothelial cell biology.[5][7][8][9]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

0.05% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

T-75 and T-25 cell culture flasks, 96-well plates

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Thawing and Plating:

-

Rapidly thaw a cryopreserved vial of HUVECs in a 37°C water bath.

-

Transfer the cells to a T-75 flask containing 15 mL of pre-warmed Endothelial Cell Growth Medium.

-

Incubate at 37°C with 5% CO₂. Change the medium after 24 hours to remove residual cryoprotectant.

-

-

Cell Maintenance:

-

Change the medium every 2-3 days.

-

Observe the cells daily for confluence. HUVECs should exhibit a cobblestone morphology.

-

-

Subculturing:

-

When cells reach 80-90% confluence, aspirate the medium and wash the cell monolayer with sterile PBS.

-

Add 3 mL of 0.05% Trypsin-EDTA to the T-75 flask and incubate for 2-5 minutes at 37°C, or until cells detach.

-

Neutralize the trypsin with 6 mL of medium containing FBS.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and plate into new flasks or 96-well plates at the desired density (e.g., 5,000-10,000 cells/cm²).

-

This compound Treatment

Materials:

-

This compound hydrochloride

-

Sterile, deionized water or DMSO for stock solution preparation

-

Endothelial Cell Growth Medium (serum-free for the experiment)

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent and sterilize by filtration.

-

Cell Seeding: Seed HUVECs in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere and reach confluence (typically 24-48 hours).

-

Serum Starvation: Before treatment, replace the growth medium with serum-free medium and incubate for 2-4 hours. This minimizes the interference of growth factors present in the serum.

-

This compound Dilution and Treatment:

-

Prepare serial dilutions of this compound from the stock solution in serum-free medium to achieve the final desired concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M).

-

Aspirate the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Incubate the plates for the desired time period (e.g., 24 hours) at 37°C with 5% CO₂.

-

Nitric Oxide Measurement (Griess Assay)

The Griess assay is a colorimetric method for the quantification of nitrite (NO₂⁻), a stable and quantifiable metabolite of NO in cell culture supernatant.[6][10][11][12]

Materials:

-

Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (NaNO₂) standard solution

-

Cell culture supernatant from this compound-treated HUVECs

-

96-well microplate reader

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of sodium nitrite standards in the same medium used for the experiment (e.g., 0-100 µM).

-

-

Assay:

-

After the this compound incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Add 50 µL of the Griess Reagent to each well containing the standards and samples.

-

Incubate at room temperature for 10-15 minutes, protected from light. A purple/magenta color will develop.

-

-

Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

-

Determine the nitrite concentration in the unknown samples by interpolating from the standard curve.

-

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3][13]

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate with this compound-treated HUVECs

Procedure:

-

MTT Addition:

-

After the this compound treatment period, add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Aspirate the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group compared to the control group (100% viability).

-